molecular formula C20H17N3 B12553204 1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- CAS No. 146673-99-6

1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-

Cat. No.: B12553204
CAS No.: 146673-99-6
M. Wt: 299.4 g/mol
InChI Key: YXTSXRAOMZGEAR-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the pyrrole group. The reaction conditions often require the use of catalysts, such as nickel or palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

    1-Phenylimidazole: A simpler imidazole derivative with a single phenyl group.

    1H-Imidazole, 1-phenyl-1H-pyrrole: Another compound featuring both imidazole and pyrrole rings but with different substitution patterns.

Uniqueness: 1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

146673-99-6

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[phenyl-(1-phenylpyrrol-3-yl)methyl]imidazole

InChI

InChI=1S/C20H17N3/c1-3-7-17(8-4-1)20(23-14-12-21-16-23)18-11-13-22(15-18)19-9-5-2-6-10-19/h1-16,20H

InChI Key

YXTSXRAOMZGEAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN(C=C2)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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